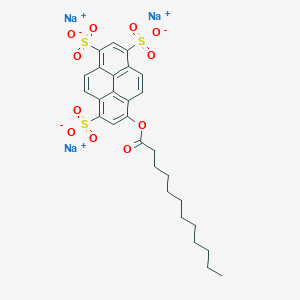

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Beschreibung

Eigenschaften

IUPAC Name |

trisodium;8-dodecanoyloxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-26(29)39-22-16-23(40(30,31)32)19-14-15-21-25(42(36,37)38)17-24(41(33,34)35)20-13-12-18(22)27(19)28(20)21;;;/h12-17H,2-11H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXUITXLZMPDSZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555894 | |

| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-85-4 | |

| Record name | Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Precursors

The primary precursor, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), is commercially available or synthesized via sulfonation of pyrene using fuming sulfuric acid at 150–160°C. Key reagents for esterification include:

-

Dodecanoyl chloride : Serves as the acylating agent.

-

Sodium hydroxide : Neutralizes sulfonic acid groups and facilitates salt formation.

-

Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for their ability to dissolve both HPTS and dodecanoyl chloride.

Esterification Process

The esterification of HPTS with dodecanoyl chloride is the critical step determining yield and purity.

Reaction Mechanism

The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group at the 8-position of HPTS attacks the electrophilic carbonyl carbon of dodecanoyl chloride. The sulfonic acid groups remain deprotonated under basic conditions, ensuring solubility and preventing side reactions.

Optimization of Reaction Conditions

Table 1 summarizes key parameters affecting esterification efficiency.

Catalysts and Additives

-

Triethylamine (TEA) : Scavenges HCl byproduct, shifting equilibrium toward product formation.

-

4-Dimethylaminopyridine (DMAP) : Accelerates acylation via nucleophilic catalysis.

Purification Techniques

Crude product purification involves sequential steps to remove unreacted reagents and byproducts.

Solvent Extraction

The reaction mixture is diluted with ice-cwater and extracted with ethyl acetate to remove hydrophobic impurities. The aqueous layer, containing the trisodium salt, is retained.

Column Chromatography

Ion-exchange chromatography using Sephadex® G-25 resin effectively separates the product from residual HPTS and sodium chloride. Elution with a gradient of NaCl (0.1–0.5 M) ensures high resolution.

Lyophilization

The purified aqueous solution is freeze-dried to obtain a hygroscopic powder with >95% purity.

Analytical Characterization

Quality control employs multiple techniques to verify structural integrity and purity.

Spectroscopic Analysis

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Industrial-Scale Production Considerations

Process Scalability

Batch reactors with reflux condensers are preferred for large-scale synthesis. Continuous flow systems are under investigation to reduce reaction times.

Challenges and Troubleshooting

Analyse Chemischer Reaktionen

Types of Reactions: 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrene backbone with three sulfonic acid groups at positions 1, 3, and 6, and a dodecanoyl group at position 8. This structure enhances its solubility in polar solvents such as DMF, DMSO, and methanol, making it suitable for various laboratory applications. The molecular formula is , and it typically exhibits strong fluorescence properties upon excitation.

Fluorescence Sensing

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is primarily used in fluorescence sensing. Its ability to undergo proton transfer upon excitation makes it an excellent probe for monitoring pH changes in biological systems. The fluorescence intensity is pH-dependent, allowing researchers to utilize it in various biochemical assays.

Table 1: Fluorescence Properties of this compound

| Property | Value |

|---|---|

| Maximum Absorption | 460 nm |

| Maximum Emission | 520 nm |

| pKa | 7.3 |

| Solubility | DMF, DMSO, Methanol |

Biochemical Assays

The compound's fluorescence characteristics make it suitable for use in biochemical assays. It can serve as a fluorescent marker for various biological molecules and processes. For instance, it has been employed in studies involving enzyme activity measurements where the change in fluorescence can indicate substrate conversion.

Case Study: Enzyme Activity Measurement

In a study published in Electrophoresis, researchers utilized this compound to develop a high-throughput method for analyzing oligosaccharides in human milk. The fluorescence detection method allowed for precise quantification of glycan structures based on their interaction with the fluorescent probe .

Environmental Monitoring

Fluorescent probes like this compound are also used in environmental monitoring to detect pollutants or changes in water quality. Its sensitivity to pH changes allows for real-time monitoring of aquatic environments.

Table 2: Applications in Environmental Monitoring

| Application | Description |

|---|---|

| Water Quality Testing | Detects changes in pH and pollutant levels |

| Soil Analysis | Monitors soil health through fluorescence signals |

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its amphiphilic nature. It can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

Case Study: Micelle Formation

Research has demonstrated that the compound can form stable micelles that effectively encapsulate hydrophobic compounds for targeted delivery . This property is particularly useful in developing new therapeutic strategies for cancer treatment.

Wirkmechanismus

The mechanism by which 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt exerts its effects is primarily based on its fluorescent properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength. This fluorescence can be detected and measured, allowing researchers to track and quantify various biological and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Photophysical and Chemical Properties

Fluorescence and Solubility

- HPTS : Exhibits strong blue-green fluorescence (λₑₓ 405/450 nm, λₑₘ 515 nm) with pH-dependent intensity. Fully water-soluble due to three sulfonate groups .

- 8-Dodecanoyloxypyrene derivative: Fluorescence is influenced by the dodecanoyloxy group, which may redshift emission wavelengths. Partial solubility in water but forms micelles or integrates into hydrophobic matrices .

pH Sensitivity

- HPTS is a benchmark photoacid, undergoing excited-state proton transfer (ESPT) in aqueous solutions, making it ideal for pH mapping in biological systems .

- The dodecanoyloxy variant’s pH response is attenuated due to steric hindrance from the long alkyl chain, limiting its use in dynamic pH sensing but enhancing stability in non-polar environments .

Thermal and Chemical Stability

- Derivatives with alkyl/aryl substituents (e.g., dodecanoyloxy) show improved photostability compared to HPTS, which can degrade under prolonged UV exposure .

8-Dodecanoyloxypyrene Derivative in Material Science

Comparative Performance in Environmental Sensing

Biologische Aktivität

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS No. 115787-85-4) is a synthetic compound notable for its unique fluorescent properties and its applications in biochemical research. This compound features a pyrene moiety, which is recognized for strong fluorescence, linked to a dodecanoyl group and three sulfonic acid groups that enhance its solubility in aqueous environments. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C28H29Na3O11S3

- Molecular Weight : 706.7 g/mol

- Solubility : Highly polar and water-soluble

- Fluorescence Characteristics : Exhibits strong fluorescence with peak emission typically around 520 nm when excited at 460 nm.

Lipase Substrate

This compound serves as a substrate for lipase enzymes. The biological activity can be assessed by measuring the fluorescence kinetics that result from the enzymatic hydrolysis of the compound. The increase in fluorescence intensity correlates with lipase activity, making it a valuable tool in enzyme assays.

Key Findings :

- Lipase activity measured through fluorescence kinetics shows a direct relationship between substrate concentration and enzymatic activity.

- The compound's ability to form micelles enhances its interaction with lipases in aqueous solutions, facilitating more efficient substrate utilization.

Cellular Imaging and Tracking

The compound's fluorescence properties allow it to be employed as a marker in cellular imaging and tracking studies. Its ability to interact with biological membranes and proteins enables researchers to monitor conformational changes and interactions within biological systems.

Research Insights :

- Studies indicate that this compound can effectively bind to lipid membranes, altering its fluorescence characteristics. This binding is crucial for understanding membrane dynamics and protein folding processes .

Fluorescent Indicators

The compound is used to prepare extruded fluorescent plastic indicator films for detecting gaseous and dissolved CO2. It can also be incorporated into waterborne polyurethane matrices for pH sensing applications.

Application Summary :

- CO2 Detection : Change in fluorescence intensity indicates the presence of CO2.

- pH Sensing : Fluorescence intensity varies with pH changes, allowing for real-time monitoring of pH levels in various environments .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | C24H21Na3O11S3 | Shorter alkyl chain; less hydrophobicity |

| 1-Pyrenebutyric acid | C16H14O4 | Lacks sulfonate groups; used in drug delivery |

| Pyrene-1-sulfonic acid | C16H12O9S3 | Simpler structure; primarily used as a dye |

The structural uniqueness of this compound lies in its combination of hydrophobic (due to the dodecanoyl chain) and hydrophilic properties (due to multiple sulfonate groups), enhancing its utility in various aqueous environments compared to similar compounds .

Study on Membrane Interactions

A study investigated the interactions of this compound with model lipid membranes. The results indicated that the compound could insert itself into lipid bilayers, leading to significant changes in membrane fluidity and permeability. This property is particularly valuable for drug delivery systems where controlled release is necessary.

Fluorescent Microscopy Applications

In another study focusing on cellular imaging, researchers utilized this compound as a fluorescent probe to visualize cellular processes. The ability of the compound to bind selectively to certain proteins allowed for detailed tracking of intracellular dynamics under various physiological conditions.

Q & A

Q. How does the compound’s logP value influence its bioavailability in cellular studies?

- Pharmacokinetic Insight : The consensus logP (-6.98) indicates extreme hydrophilicity, limiting passive diffusion across membranes. Use transporters or electroporation for intracellular delivery .

Data Analysis and Reproducibility

Q. What statistical methods validate reproducibility in fluorescence-based assays?

- Best Practices :

- Replicates : Perform triplicate measurements with independent sample preparations.

- Error Bars : Report standard deviation (SD) for intensity readings.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can researchers address batch-to-batch variability in commercial samples?

- Quality Control :

- Certificates of Analysis : Request HPCE/NMR data from suppliers.

- In-House Validation : Cross-check purity via HPLC with UV detection at 454 nm .

Theoretical and Applied Research

Q. What conceptual frameworks guide studies on environmental sensing applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.